rac O-Desmethyl Naproxen-d3
Overview
Description
rac O-Desmethyl Naproxen-d3: is a labeled metabolite of Naproxen, a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C13H9D3O3 and a molecular weight of 219.25 . It is primarily used in research settings, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Naproxen.
Preparation Methods
The synthesis of rac O-Desmethyl Naproxen-d3 typically involves the demethylation of Naproxen-d3. One common method includes reacting Naproxen-d3 with demethylating reagents under specific conditions . Another synthetic route involves the use of hydrogen bromide and 1-butyl-3-methylimidazolium tetrafluoroborate, heated for 12 hours . Industrial production methods may vary, but they generally follow similar principles of demethylation and isotopic labeling.
Chemical Reactions Analysis
rac O-Desmethyl Naproxen-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
rac O-Desmethyl Naproxen-d3 is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used to study the metabolic pathways of Naproxen in biological systems.
Medicine: It aids in understanding the pharmacokinetics and pharmacodynamics of Naproxen, contributing to drug development and safety assessments.
Mechanism of Action
The mechanism of action of rac O-Desmethyl Naproxen-d3 is similar to that of Naproxen. It inhibits the enzyme cyclo-oxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, the compound reduces inflammation, pain, and fever . The deuterium labeling in this compound allows researchers to trace its metabolic pathways and understand its pharmacokinetic properties more accurately.
Comparison with Similar Compounds
rac O-Desmethyl Naproxen-d3 is unique due to its deuterium labeling, which distinguishes it from other Naproxen metabolites. Similar compounds include:
rac O-Desmethyl Naproxen: The non-deuterated version of the compound.
Naproxen-d3: The parent compound with deuterium labeling.
6-Hydroxy-α-(methyl-d3)-2-naphthaleneacetic Acid: Another labeled metabolite of Naproxen
These compounds share similar chemical structures and pharmacological properties but differ in their isotopic labeling, which affects their metabolic and pharmacokinetic profiles.
Properties
IUPAC Name |
3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675814 | |
Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122399-99-8 | |
Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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